molecular formula C19H26N2O4 B2850725 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide CAS No. 899958-00-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide

Cat. No.: B2850725
CAS No.: 899958-00-0
M. Wt: 346.427
InChI Key: SAKXRPBWAPMWSX-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide is a synthetic organic compound characterized by a 1,4-dioxaspiro[4.5]decane core fused to an oxalamide moiety. The structure includes a phenethyl group at the N2 position and a dioxaspiro ring-derived methyl group at the N1 position.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-17(20-12-9-15-7-3-1-4-8-15)18(23)21-13-16-14-24-19(25-16)10-5-2-6-11-19/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXRPBWAPMWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide typically involves the formation of the spirocyclic dioxane ring followed by the introduction of the oxalamide group. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spirocyclic dioxane intermediate. This intermediate is then reacted with phenethylamine and oxalyl chloride to yield the final oxalamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed aminocarbonylation has been explored for the efficient synthesis of related compounds, which could be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The oxalamide group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic dioxane ring may also contribute to the compound’s stability and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxalamide Derivatives

The N2-phenethyl group distinguishes the target compound from analogs like N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide (), which bears a smaller N2-methyl group.

Spiro Ring Modifications

  • 1-Oxaspiro vs. 1,4-Dioxaspiro Systems : Compounds such as N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide () feature a single oxygen atom in the spiro ring. The 1,4-dioxaspiro system in the target compound introduces additional oxygen atoms, enhancing polarity and hydrogen-bonding capacity, which may influence solubility and crystallinity .
  • Functionalized Spiro Derivatives: Ethyl carboxylate derivatives (e.g., Example 6 in ) incorporate sulfonyl and carboxylate groups on the spiro ring.

Research Findings and Implications

  • Spiro Ring Stability : The 1,4-dioxaspiro framework (vs. 1-oxaspiro) may confer greater oxidative stability due to reduced strain and increased electron density from additional oxygen atoms .
  • Biological Relevance : Phenethyl groups are common in bioactive molecules (e.g., neurotransmitters), suggesting the target compound could interact with amine-binding receptors or enzymes .
  • Patent Landscape : Sulfonated and carboxylated spiro derivatives () are patented for applications in medicinal chemistry, indicating the versatility of this structural class .

Q & A

Basic: What synthetic strategies are optimal for preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic dioxaspiro[4.5]decane core followed by sequential amidation. Key steps include:

  • Core Synthesis: Cyclization of 1,4-dioxane precursors with ketones under acidic or basic conditions to form the spirocyclic structure .
  • Amide Coupling: Use of carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DCM or DMF) to link the phenethylamine moiety to the oxalamide group .
  • Yield Optimization: Control reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:activated ester), and catalyst loading (5–10 mol%) to minimize side reactions like hydrolysis .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s spirocyclic structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify sp³ hybridized carbons in the dioxaspiro ring (δ 60–100 ppm for ether oxygens) and amide protons (δ 6.5–8.5 ppm) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine high-resolution diffraction data to resolve spirocyclic conformation and torsional angles. For example, the dioxane ring typically adopts a chair conformation with bond angles <110° .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~375–400 Da) and fragmentation patterns .

Advanced: How does the spirocyclic dioxaspiro[4.5]decane core modulate binding to biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Replace the spirocyclic core with non-cyclic analogs to assess rigidity’s role. For example, spirocyclic derivatives show 3–5× higher affinity for G-protein-coupled receptors (GPCRs) due to reduced entropy loss upon binding .
  • Molecular Docking: Use AutoDock Vina to model interactions. The dioxaspiro oxygen atoms often form hydrogen bonds with polar residues (e.g., Tyr or Ser) in target proteins .
  • Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to validate computational predictions .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation under varying conditions?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. SHELXL refines anisotropic displacement parameters to model thermal motion .
  • Twinned Data: Apply SHELXD for deconvolution of twinned crystals, common in spirocyclic compounds due to symmetry .
  • Dynamic Studies: Variable-temperature crystallography (100–300 K) reveals conformational flexibility in the dioxaspiro ring, correlating with solvent accessibility .

Basic: What stability considerations are critical for handling this compound in aqueous vs. organic media?

Methodological Answer:

  • Hydrolysis Risk: The oxalamide bond is prone to hydrolysis at pH <3 or >10. Stability assays (HPLC monitoring over 24h) show >90% integrity in pH 7.4 buffers but <50% at pH 2 .
  • Solvent Compatibility: Stable in DMSO and DMF for >1 week at 4°C. Avoid chlorinated solvents (e.g., chloroform) due to slow degradation via radical pathways .
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition onset at ~200°C, suitable for room-temperature storage .

Advanced: How to reconcile contradictory bioactivity data across oxalamide derivatives with varying substituents?

Methodological Answer:

  • Meta-Analysis: Compare IC50 values from public databases (e.g., ChEMBL) for analogs. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce potency by 50% compared to electron-donating groups (-OCH₃) .
  • Free Energy Calculations: MM-PBSA/GBSA simulations quantify substituent effects on binding ΔG. Para-substituents contribute −1.5 to +2.0 kcal/mol deviations .
  • Experimental Validation: Parallel synthesis of 10–20 analogs with controlled substituent variation, followed by dose-response assays .

Advanced: What in vitro and in silico methods elucidate the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

  • Caco-2 Assays: Measure permeability (Papp) to predict intestinal absorption. LogP values ~2.5 suggest moderate passive diffusion .
  • CYP450 Inhibition: Fluorescent probes (e.g., P450-Glo™) assess CYP3A4/2D6 inhibition. IC50 >10 μM indicates low risk of drug-drug interactions .
  • QSAR Modeling: Use ADMET Predictor™ to estimate bioavailability (30–40%) and plasma protein binding (>85%) based on polar surface area (PSA ~90 Ų) .

Advanced: How to address discrepancies in reported cytotoxicity across cell lines?

Methodological Answer:

  • Cell Line Profiling: Screen against NCI-60 panel to identify lineage-specific toxicity (e.g., GI50 = 5 μM in leukemia vs. >20 μM in solid tumors) .
  • Mechanistic Studies: RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3 activation) in sensitive lines .
  • Media Effects: FBS content (5–10%) alters compound solubility; use LC-MS to quantify free vs. protein-bound fractions .

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